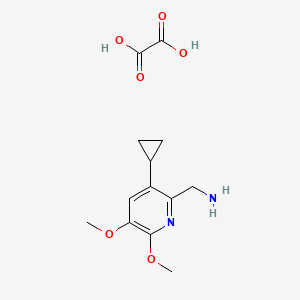![molecular formula C7H8N2S B13106335 5-Methyl-5H-thiazolo[3,2-a]pyrimidine](/img/structure/B13106335.png)
5-Methyl-5H-thiazolo[3,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-5H-thiazolo[3,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiazolo[3,2-a]pyrimidine family, which is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine typically involves the cyclization of 3,4-dihydropyrimidine-2-thiones with various electrophilic reagents. One common method includes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This reaction is usually carried out in the presence of a base such as triethylamine and under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as catalysts, has also been explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-5H-thiazolo[3,2-a]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol under reflux.
Substitution: N-bromosuccinimide in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated thiazolo[3,2-a]pyrimidine derivatives.
Applications De Recherche Scientifique
5-Methyl-5H-thiazolo[3,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Potential use as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 5-Methyl-5H-thiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes such as acetylcholinesterase and topoisomerase, leading to its antibacterial and antitumor effects . The compound’s structure allows it to bind effectively to these enzymes, disrupting their normal function and leading to cell death in bacteria or cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Phenyl-5H-thiazolo[3,2-a]pyrimidine
- 2-Substituted thiazolo[3,2-a]pyrimidines
- Thiazolo[3,2-b]triazole derivatives
Uniqueness
5-Methyl-5H-thiazolo[3,2-a]pyrimidine stands out due to its methyl group at the 5-position, which can influence its biological activity and chemical reactivity. This structural feature can enhance its binding affinity to certain molecular targets, making it more effective in its biological applications compared to its analogs .
Propriétés
Formule moléculaire |
C7H8N2S |
|---|---|
Poids moléculaire |
152.22 g/mol |
Nom IUPAC |
5-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C7H8N2S/c1-6-2-3-8-7-9(6)4-5-10-7/h2-6H,1H3 |
Clé InChI |
VKTKKCGCKYUDMD-UHFFFAOYSA-N |
SMILES canonique |
CC1C=CN=C2N1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
![3-Cyclohexyl-7-iodo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13106278.png)
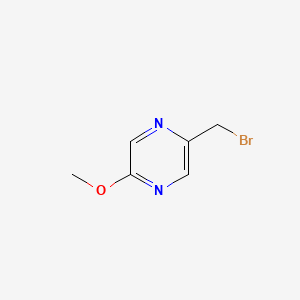
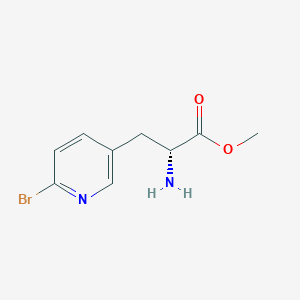
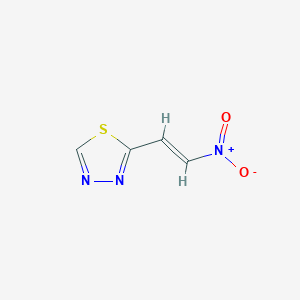
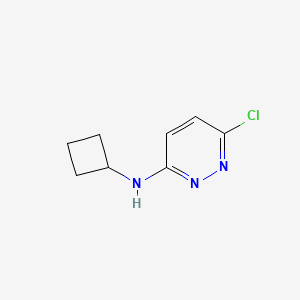
![4-Methylpyrido[2,3-d]pyrimidine](/img/structure/B13106300.png)

![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106307.png)

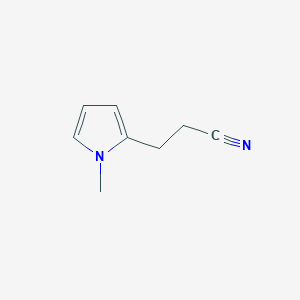
![4-Ethoxy-6,8-dimethyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine](/img/structure/B13106325.png)
